molecular formula C11H13N3O2S B2761253 methyl N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]carbamate CAS No. 2097917-14-9

methyl N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]carbamate

Cat. No.: B2761253
CAS No.: 2097917-14-9
M. Wt: 251.3
InChI Key: YCDOOMNMYVPGRW-UHFFFAOYSA-N
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Description

The compound is a carbamate derivative with a pyrazole and thiophene moiety. Carbamates are organic compounds derived from carbamic acid and are often used in a variety of applications, including as pesticides and pharmaceuticals . Pyrazoles are a class of organic compounds with a five-membered aromatic ring, and thiophenes are sulfur-containing analogs of benzene .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of the pyrazole and thiophene rings, along with the carbamate group .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific arrangement of its components. Generally, carbamates, pyrazoles, and thiophenes all have relatively low melting points and are stable under normal conditions .

Scientific Research Applications

Heterocyclic Synthesis

  • Research by Mohareb et al. (2004) demonstrates the use of related carbamate compounds in synthesizing polyfunctionally substituted pyran, pyridine, and pyridazine derivatives. These compounds are significant in heterocyclic chemistry, which is a critical area in drug design and development (Mohareb, Sherif, Gaber, Ghabrial, & Aziz, 2004).

Gas-phase Pyrolysis in Heterocyclic Synthesis

  • Al-Awadi and Elnagdi (1997) explored gas-phase pyrolysis of similar carbamate structures. This method is vital for synthesizing various heterocyclic compounds, potentially useful in drug discovery and industrial applications (Al-Awadi & Elnagdi, 1997).

Antitumor Agents

  • A study by Gomha, Edrees, & Altalbawy (2016) involved synthesizing bis-pyrazolyl-thiazoles with thiophene moieties, showing significant anti-tumor activities against hepatocellular carcinoma. This research highlights the potential of these compounds in developing new cancer treatments (Gomha, Edrees, & Altalbawy, 2016).

Anti-inflammatory and Anticancer Applications

  • Küçükgüzel et al. (2013) synthesized N-(3-substituted aryl/alkyl-4-oxo-1,3-thiazolidin-2-ylidene) derivatives, demonstrating their potential as anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV agents. This indicates the versatility of carbamate-based compounds in therapeutic applications (Küçükgüzel et al., 2013).

Synthesis of Novel Dyes

  • The work of Karcı & Karcı (2012) on synthesizing novel bis-heterocyclic monoazo dyes based on the thiophene ring exemplifies the use of these compounds in the development of new dyes with potential industrial applications (Karcı & Karcı, 2012).

Electrochemical and Electrochromic Properties

  • Research by Hu et al. (2013) investigated donor-acceptor type monomers, demonstrating how the introduction of different acceptor groups affects the electrochemical and electrochromic properties of polycarbazole derivatives. These findings are relevant for developing new materials in electronics and photonics (Hu et al., 2013).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, many carbamate pesticides work by inhibiting acetylcholinesterase, an enzyme important for nerve function in insects .

Future Directions

The future directions for this compound would likely depend on its intended use. If it’s being developed as a pesticide, for example, future research might focus on its efficacy against various pests, its environmental impact, and its safety for non-target organisms .

Properties

IUPAC Name

methyl N-(2-pyrazol-1-yl-2-thiophen-3-ylethyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O2S/c1-16-11(15)12-7-10(9-3-6-17-8-9)14-5-2-4-13-14/h2-6,8,10H,7H2,1H3,(H,12,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCDOOMNMYVPGRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NCC(C1=CSC=C1)N2C=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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